molecular formula C10H15IN3S+ B15006823 5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium

5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium

Cat. No.: B15006823
M. Wt: 336.22 g/mol
InChI Key: NSMQLXJZSIAWNS-UHFFFAOYSA-O
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Description

5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium is a heterocyclic compound that belongs to the thiazolo[3,2-c]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of sustainable catalysts and solvents, can enhance the efficiency and environmental friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of 5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt critical pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H15IN3S+

Molecular Weight

336.22 g/mol

IUPAC Name

8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-c]pyrimidin-4-ium-5-amine

InChI

InChI=1S/C10H14IN3S/c1-3-8-6(2)13-10(12)14-7(4-11)5-15-9(8)14/h7,12H,3-5H2,1-2H3/p+1

InChI Key

NSMQLXJZSIAWNS-UHFFFAOYSA-O

Canonical SMILES

CCC1=C(N=C([N+]2=C1SCC2CI)N)C

Origin of Product

United States

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